N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various research applications due to its unique structural properties and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately with a typical purity of about 95% . This compound is classified under the category of purine derivatives, which are known for their roles in biological systems, particularly in nucleic acid metabolism.
The synthesis of N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide can involve several methods, typically starting from readily available precursors. One common approach includes the reaction of 2,3-dimethylphenylamine with a suitable acylating agent and a purine derivative that contains a sulfanyl group. The technical details of the synthesis may include:
The molecular structure of N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide features a purine ring system linked to an acetamide group via a sulfanyl bridge.
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)C.| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
| InChI Key | UXBAABFGZBLQNS-UHFFFAOYSA-N |
N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide can participate in various chemical reactions due to its functional groups:
The compound's reactivity profile is influenced by its electron-rich aromatic systems and functional groups, making it suitable for further derivatization or modification in synthetic chemistry.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Melting Point | Varies (specific data needed) |
N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide has potential applications in scientific research:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1